molecular formula C10H14N2S B14656947 N-Butylpyridine-2-carbothioamide CAS No. 52379-35-8

N-Butylpyridine-2-carbothioamide

Cat. No.: B14656947
CAS No.: 52379-35-8
M. Wt: 194.30 g/mol
InChI Key: QQFODZKBYYMLJW-UHFFFAOYSA-N
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Description

N-Butylpyridine-2-carbothioamide is an organic compound with the molecular formula C10H14N2S It is a derivative of pyridine, where the 2-position is substituted with a carbothioamide group and the nitrogen atom is bonded to a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylpyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with butylamine to form N-butylpyridine-2-amine, which is then treated with carbon disulfide to yield the desired carbothioamide derivative. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and subsequent thiocarbonylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butylpyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the carbothioamide group can yield corresponding amines or thiols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Butylpyridine-2-carbothioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-butylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Butylpyridine-2-carbothioamide can be compared with other pyridine derivatives and carbothioamides:

    Similar Compounds: Pyridine-2-carbothioamide, N-methylpyridine-2-carbothioamide, and N-ethylpyridine-2-carbothioamide.

    Uniqueness: The butyl group in this compound imparts distinct hydrophobic properties, influencing its solubility and interaction with biological membranes. This makes it unique compared to its methyl and ethyl counterparts, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

52379-35-8

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

N-butylpyridine-2-carbothioamide

InChI

InChI=1S/C10H14N2S/c1-2-3-7-12-10(13)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,12,13)

InChI Key

QQFODZKBYYMLJW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)C1=CC=CC=N1

Origin of Product

United States

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